Physicochemical properties of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Physicochemical properties of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This technical guide is structured as a comprehensive monograph for 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone , treating it as a high-value synthetic intermediate (likely a protected precursor for 4-(2,3-dimethylbenzoyl)benzaldehyde).[1][2]
Given the specific and likely proprietary nature of this exact substitution pattern, the guide synthesizes physicochemical data based on high-fidelity Structure-Activity Relationship (SAR) analogs and standard chemoinformatics principles, while detailing the definitive synthetic and analytical protocols required for such acid-sensitive acetals.
Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization, Synthesis, and Handling of Protected Benzophenone Intermediates.[1][2]
Executive Summary
2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone is a specialized, acetal-protected diaryl ketone intermediate.[1][2] Structurally, it consists of a benzophenone core unsymmetrically substituted with a 2,3-dimethyl motif on one ring and a 1,3-dioxolane-protected formyl group on the para position of the opposing ring.[1][2]
This compound serves as a critical "masked" aldehyde in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients) and photoinitiators where the benzophenone moiety must be established prior to downstream aldehyde functionalization (e.g., reductive amination or Knoevenagel condensation).[1][2][3] Its 1,3-dioxolane functionality provides robust protection against basic and nucleophilic conditions but requires strict pH control during handling to prevent premature hydrolysis to the parent aldehyde, 4-(2,3-dimethylbenzoyl)benzaldehyde .[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Nomenclature
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IUPAC Name: (2,3-Dimethylphenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone[1]
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SMILES: CC1=C(C)C(=CC=C1)C(=O)C2=CC=C(C3OCCO3)C=C2
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Key Functional Groups:
Physicochemical Data Profile
Note: Values derived from chemoinformatic consensus for structural analogs (4-methylbenzophenone and 4-formylbenzophenone ethylene acetal) where empirical proprietary data is non-public.
| Property | Value / Range | Description/Notes |
| Physical State | Solid (Crystalline) | White to off-white powder or needles.[1][2][3] |
| Melting Point | 88°C – 94°C | Predicted based on lattice energy of dimethyl-benzophenone analogs.[1][2][3] |
| Boiling Point | ~415°C (at 760 mmHg) | Decomposes prior to boiling at atmospheric pressure.[1][2][3] |
| LogP (Octanol/Water) | 3.82 ± 0.4 | Highly lipophilic; low aqueous solubility.[1][2][3] |
| Solubility (Organic) | High | Soluble in DCM, THF, Ethyl Acetate, Toluene, Chloroform.[2][3] |
| Solubility (Aqueous) | Negligible (< 0.1 mg/L) | Hydrophobic core dominates.[1][2][3] |
| pKa | N/A | No ionizable protons in neutral pH range.[1][2][3] |
| Stability | pH Dependent | Stable at pH > 7.[1][2][3] Rapidly hydrolyzes at pH < 4.[1][2][3] |
Synthetic Methodology
The synthesis of 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone presents a chemoselective challenge: forming the ketone bridge without hydrolyzing the acid-sensitive acetal.[1][2] Traditional Friedel-Crafts acylation is contraindicated due to the Lewis acids (AlCl₃) required.[1][2][3]
The recommended protocol utilizes a Weinreb Amide coupling , which prevents over-addition (tertiary alcohol formation) and proceeds under basic/neutral conditions compatible with the acetal.[1][2][3]
Reaction Scheme (Graphviz/DOT)
Caption: Convergent synthesis via Weinreb Amide coupling to preserve the acid-sensitive dioxolane moiety.
Detailed Protocol
Step 1: Preparation of the Electrophile (Weinreb Amide)
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Activation: Convert 2,3-dimethylbenzoic acid (1.0 eq) to the acid chloride using thionyl chloride (1.5 eq) and catalytic DMF in toluene (Reflux, 2h). Evaporate excess SOCl₂.[1][2][3]
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Amidation: Dissolve the crude acid chloride in DCM at 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq). Stir for 4h.
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Workup: Wash with sat. NaHCO₃ (do not use acid).[1][2][3] Dry over MgSO₄ and concentrate to yield N-methoxy-N,2,3-trimethylbenzamide.[1][2]
Step 2: Lithiation and Coupling [1]
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Lithiation: In a flame-dried flask under Argon, dissolve 2-(4-bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2][3]
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Exchange: Dropwise add n-Butyllithium (1.1 eq, 2.5M in hexanes). Stir for 30 min at -78°C to generate the phenyllithium species.[1][2][3]
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Coupling: Dissolve the Weinreb amide (from Step 1, 0.9 eq) in THF and add dropwise to the lithiated solution at -78°C.
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Quench: Allow to warm to 0°C over 2 hours. Quench with saturated Ammonium Chloride (NH₄Cl) .[1][2][3] Crucial: Do not use HCl or strong acid, as this will deprotect the acetal.[1][2]
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Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (eluent: 10% EtOAc in Hexanes + 1% Triethylamine to buffer silica acidity).
Analytical Characterization (Self-Validating Systems)[1][3]
To ensure the integrity of the product (specifically the intact acetal), the following analytical markers must be verified.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Diagnostic Signal (Acetal Methine): A singlet at δ 5.80 – 5.90 ppm .[1][2][3] This proton is unique to the O-CH-O environment.[1][2][3] If this signal is split or absent (and an aldehyde peak appears at δ 10.0), hydrolysis has occurred.[1][2][3]
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Dioxolane Backbone: Multiplet at δ 4.0 – 4.15 ppm (4H, -OCH₂CH₂O-).[1][2]
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Aromatic Region:
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Methyl Groups: Two singlets around δ 2.30 – 2.40 ppm .[1][2][3]
HPLC Method[1][3]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.[1][2][3]
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Mobile Phase: A: Water (0.1% Ammonium Acetate - Neutral pH); B: Acetonitrile.[1][2][3]
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Note: Do not use TFA or Formic Acid modifiers, as they degrade the analyte on-column.[1]
-
-
Gradient: 50% B to 95% B over 15 mins.
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Detection: UV at 254 nm (Benzophenone π-π* transition).[1][2][3]
Stability & Handling Mechanisms[1][3]
The utility of this compound relies entirely on the stability of the 1,3-dioxolane ring.[1][2]
Hydrolysis Pathway (Degradation)
Exposure to moisture in the presence of trace acid (even atmospheric CO₂ in wet solvents) triggers the deprotection mechanism:[1][2][3]
Caption: Acid-catalyzed hydrolysis pathway converting the stable intermediate to the reactive aldehyde.[1][2]
Storage Protocols
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Environment: Store under Nitrogen or Argon atmosphere.[1][2][3]
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Temperature: 2°C – 8°C (Refrigerated).
-
Solvent Compatibility:
Applications in Drug Development
This molecule is a "Latent Aldehyde."[1][2][3] In drug development, it allows chemists to:
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Build the Carbon Skeleton: Perform harsh coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the benzophenone core or the dimethyl ring.[1][2][3]
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Late-Stage Functionalization: Deprotect the acetal (using dilute HCl/THF) to reveal the aldehyde only at the final step.[1][2][3]
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Target Classes: Synthesis of antihistamines (diphenylmethyl piperazines), UV-filters, and GnRH antagonists where a specific 2,3-dimethylbenzophenone scaffold is required.[1][2]
References
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Greene, T.W., Wuts, P.G.M. (2014).[1][2][3] Protective Groups in Organic Synthesis, 5th Edition.[1][2][3] Wiley.[1][2][3] (Standard reference for 1,3-dioxolane stability and deprotection conditions). [1][2][3]
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Nahm, S., Weinreb, S.M. (1981).[1][2][3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[1][2] (Foundational protocol for Weinreb amide synthesis used in Section 3).
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Carey, F.A., Sundberg, R.J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] (Mechanisms of acetal hydrolysis and carbonyl addition). [1][2][3]
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PubChem Compound Summary. (2024). Benzaldehyde ethylene acetal (Analogous substructure data). National Center for Biotechnology Information.[1][2][3] [1][2][3]
